molecular formula C15H17FN2O B2417207 N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide CAS No. 1311807-47-2

N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide

Cat. No.: B2417207
CAS No.: 1311807-47-2
M. Wt: 260.312
InChI Key: IAPLTXRBAYKTJV-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyanomethyl group, an ethyl group, a fluorophenyl group, and a cyclobutane carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the cyanomethyl and ethyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. As a JAK inhibitor, it binds to the Janus kinase enzymes, inhibiting their activity and thereby modulating the JAK-STAT signaling pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a JAK inhibitor makes it particularly valuable in medical research for the development of new therapeutic agents.

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-2-18(11-10-17)14(19)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPLTXRBAYKTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1(CCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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